N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a chloro-substituted aromatic ring, and a hydroxypropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-(3-hydroxypropyl)alanine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl side chain can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chloro-substituted aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-3-chloropropanamide: Similar structure but lacks the sulfonyl group.
3-chloro-4-methoxybenzenesulfonamide: Contains the sulfonyl group but lacks the hydroxypropyl side chain.
N-(3-hydroxypropyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the chloro group on the aromatic ring.
Uniqueness
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)alaninamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, chloro-substituted aromatic ring, and hydroxypropyl side chain allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H19ClN2O5S |
---|---|
Molecular Weight |
350.82 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(3-hydroxypropyl)propanamide |
InChI |
InChI=1S/C13H19ClN2O5S/c1-9(13(18)15-6-3-7-17)16-22(19,20)10-4-5-12(21-2)11(14)8-10/h4-5,8-9,16-17H,3,6-7H2,1-2H3,(H,15,18) |
InChI Key |
HDDUHHQLZLPMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCO)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.